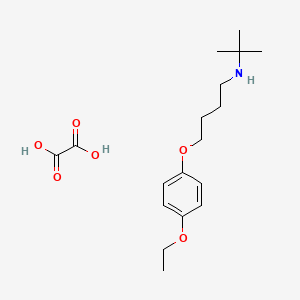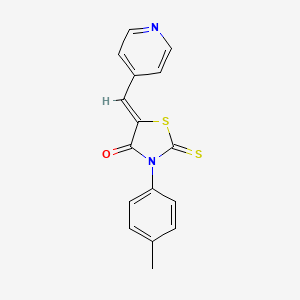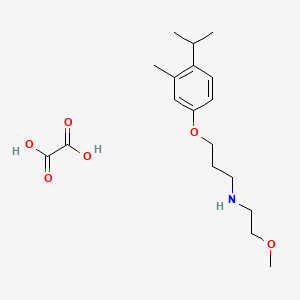![molecular formula C14H20BrClN2O5 B4006004 草酸N-[4-(2-溴-4-氯苯氧基)丁基]-1,2-乙二胺](/img/structure/B4006004.png)
草酸N-[4-(2-溴-4-氯苯氧基)丁基]-1,2-乙二胺
描述
N’-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that combines a phenoxy group with a butyl chain, an ethane-1,2-diamine moiety, and oxalic acid
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s ability to form complexes with metals makes it useful in the development of new materials with unique properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(2-bromo-4-chlorophenoxy)butane.
Amine Introduction: The phenoxy intermediate is then reacted with ethane-1,2-diamine under reflux conditions to introduce the diamine moiety.
Oxalic Acid Addition: Finally, the product is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the phenoxy group or the diamine moiety.
Complexation: The diamine moiety can form complexes with metal ions, which can be useful in catalysis or materials science.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized forms of the phenoxy group or the diamine moiety.
Reduction: Reduced forms of the phenoxy group or the diamine moiety.
作用机制
The mechanism of action of N’-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The phenoxy group can engage in hydrophobic interactions, while the diamine moiety can form hydrogen bonds or coordinate with metal ions.
Materials Science: The diamine moiety can coordinate with metal ions, forming stable complexes that can be used in catalysis or as functional materials.
相似化合物的比较
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Similar in structure but lacks the diamine moiety and oxalic acid.
N-(4-Bromo-phenyl)-2-chloro-benzamide: Contains a bromophenyl and chlorobenzamide group but differs in the overall structure and functional groups.
Uniqueness
N’-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine is unique due to the combination of its phenoxy, butyl, diamine, and oxalic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and form complexes with metal ions, making it versatile for various applications.
属性
IUPAC Name |
N'-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O.C2H2O4/c13-11-9-10(14)3-4-12(11)17-8-2-1-6-16-7-5-15;3-1(4)2(5)6/h3-4,9,16H,1-2,5-8,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNVIVPWJGJFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine oxalate](/img/structure/B4005932.png)
![1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate](/img/structure/B4005944.png)

![N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005953.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide](/img/structure/B4005980.png)

![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005985.png)
![N'-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005992.png)
![1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4006000.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006010.png)
